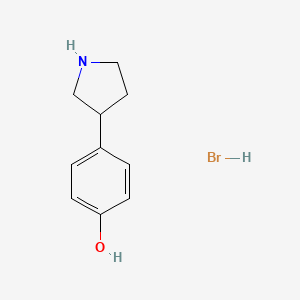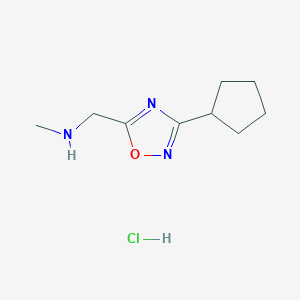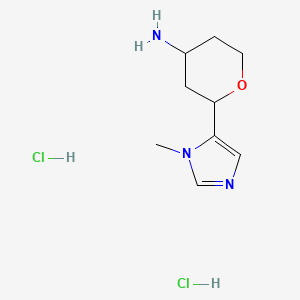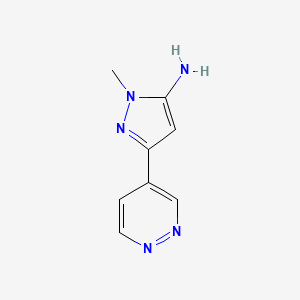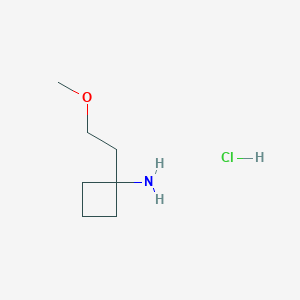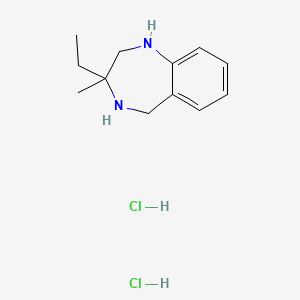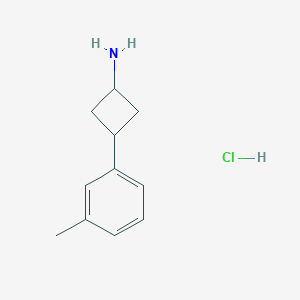
3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride
Vue d'ensemble
Description
3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride, also known as 3-MMC, is a synthetic stimulant drug that belongs to the cathinone class. It is a structural analog of mephedrone, a popular recreational drug. 3-MMC is a relatively new drug and its effects on the human body are not yet fully understood. However, it has gained popularity in recent years due to its reported euphoric effects.
Applications De Recherche Scientifique
Application 1: Transaminase-mediated chiral selective synthesis
- Summary of the application : This research focuses on the transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one .
- Methods of application or experimental procedures : The process involves the use of transaminases capable of carrying out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine. The enzyme ATA-025 was found to be the best for this bioconversion. The variables such as enzyme loading, substrate loading, temperature, and pH were optimized for maximum conversion and yield .
- Results or outcomes : The optimized reaction showed a maximum conversion of 99.22 ± 2.61%, with a product formation of 49.55 g/L. The actual product recovery was 38.16 g, corresponding to a product yield of 77.03 ± 1.01% with respect to the product formed after the reaction .
Application 2: Synthesis of Active Pharmaceutical Ingredients
- Summary of the application : This research focuses on the synthesis of different active pharmaceutical entities using (1R)-(3-methylphenyl)ethan-1-amine .
- Methods of application or experimental procedures : The process involves the use of (1R)-(3-methylphenyl)ethan-1-amine as a primary component in the synthesis of therapeutics in different derivatized forms . Some of the drugs synthesized using this compound include Tecalcet hydrochloride, Cinacalcet, and Rivastigmine .
- Results or outcomes : The synthesized drugs have been found to be effective in the treatment of various conditions. For example, Tecalcet hydrochloride is used for the treatment of secondary hyperparathyroidism, Cinacalcet helps to cure parathyroid carcinoma, tertiary hyperparathyroidism, and primary hyperparathyroidism, and Rivastigmine is a prominent drug for the treatment of Parkinson’s and Alzheimer’s disease during early stages .
Application 3: Synthesis of Active Pharmaceutical Ingredients
- Summary of the application : This research focuses on the synthesis of different active pharmaceutical entities using (1R)-(3-methylphenyl)ethan-1-amine .
- Methods of application or experimental procedures : The process involves the use of (1R)-(3-methylphenyl)ethan-1-amine as a primary component in the synthesis of therapeutics in different derivatized forms . Some of the drugs synthesized using this compound include Tecalcet hydrochloride, Cinacalcet, and Rivastigmine .
- Results or outcomes : The synthesized drugs have been found to be effective in the treatment of various conditions. For example, Tecalcet hydrochloride is used for the treatment of secondary hyperparathyroidism, Cinacalcet helps to cure parathyroid carcinoma, tertiary hyperparathyroidism, and primary hyperparathyroidism, and Rivastigmine is a prominent drug for the treatment of Parkinson’s and Alzheimer’s disease during early stages .
Propriétés
IUPAC Name |
3-(3-methylphenyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-8-3-2-4-9(5-8)10-6-11(12)7-10;/h2-5,10-11H,6-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUWSAYYZHWFPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride | |
CAS RN |
1807891-10-6 | |
| Record name | 3-(3-methylphenyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



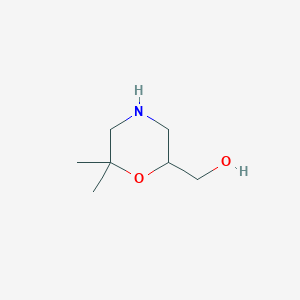
![4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D] pyrimidine-5-carboxylic acid](/img/structure/B1433954.png)

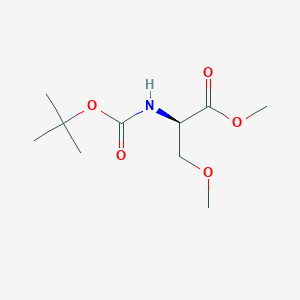
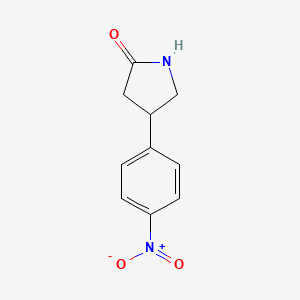
![Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1433962.png)
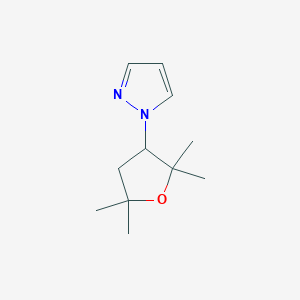
![4-[(3-Chlorophenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1433966.png)
